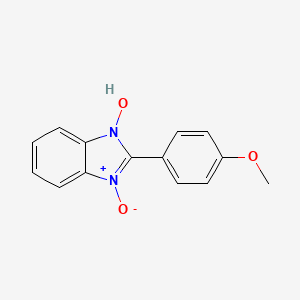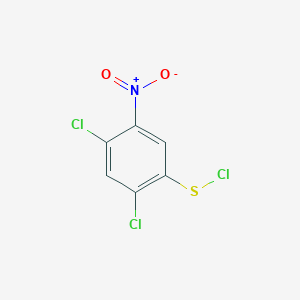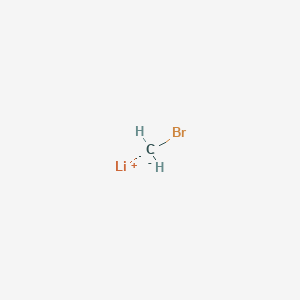
Lithium, (bromomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (bromomethyl)- is an organolithium compound that features a bromomethyl group attached to a lithium atom. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds. It is often used as a reagent in various chemical reactions, particularly in the formation of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of lithium, (bromomethyl)- typically involves the reaction of bromomethane with lithium metal. One common method is to react bromomethane with lithium in an anhydrous ether solvent under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium metal.
Industrial Production Methods
Industrial production of lithium, (bromomethyl)- follows similar principles but on a larger scale. The process involves the careful handling of lithium metal and bromomethane, ensuring that the reaction conditions are tightly controlled to maximize yield and minimize byproducts. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, (bromomethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Anhydrous ether solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used.
Temperature: Reactions are often carried out at low temperatures to control the reactivity of the lithium compound.
Major Products
The major products formed from reactions involving lithium, (bromomethyl)- depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product will be the corresponding substituted compound.
Wissenschaftliche Forschungsanwendungen
Lithium, (bromomethyl)- has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates.
Materials Science: It is used in the preparation of advanced materials with specific properties.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism by which lithium, (bromomethyl)- exerts its effects involves the formation of reactive intermediates. The bromomethyl group can undergo nucleophilic attack, leading to the formation of new carbon-carbon bonds. The lithium atom stabilizes the negative charge on the intermediate, facilitating the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium, (chloromethyl)-: Similar to lithium, (bromomethyl)- but with a chloromethyl group instead of a bromomethyl group.
Lithium, (iodomethyl)-: Similar to lithium, (bromomethyl)- but with an iodomethyl group instead of a bromomethyl group.
Uniqueness
Lithium, (bromomethyl)- is unique due to its specific reactivity profile. The bromomethyl group is more reactive than the chloromethyl group but less reactive than the iodomethyl group, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
92533-92-1 |
|---|---|
Molekularformel |
CH2BrLi |
Molekulargewicht |
100.9 g/mol |
IUPAC-Name |
lithium;bromomethane |
InChI |
InChI=1S/CH2Br.Li/c1-2;/h1H2;/q-1;+1 |
InChI-Schlüssel |
JLEFJNSIUHZNFU-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


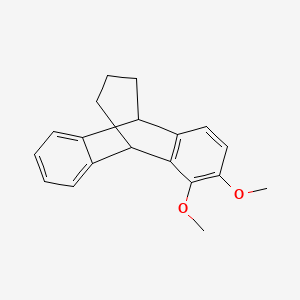

![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
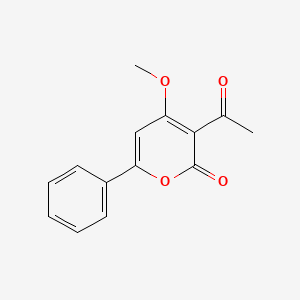
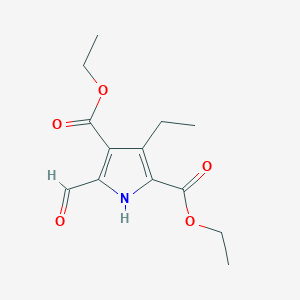
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
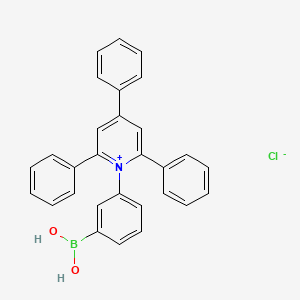
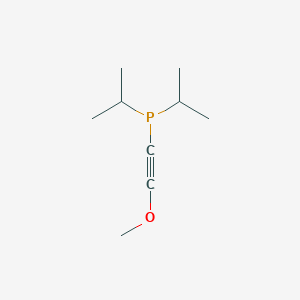
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride](/img/structure/B14350629.png)
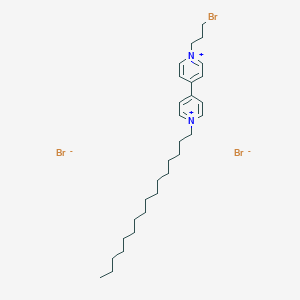
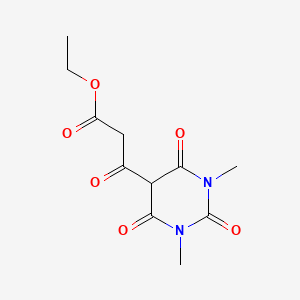
![4,8-Dimethyldibenzo[b,d]furan-1-ol](/img/structure/B14350647.png)
